Cas no 2680752-73-0 (tert-butyl N-(2-chloro-5-nitropyrimidin-4-yl)carbamate)
tert-butyl N-(2-chloro-5-nitropyrimidin-4-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-(2-chloro-5-nitropyrimidin-4-yl)carbamate
- EN300-28284211
- 2680752-73-0
-
- Inchi: 1S/C9H11ClN4O4/c1-9(2,3)18-8(15)13-6-5(14(16)17)4-11-7(10)12-6/h4H,1-3H3,(H,11,12,13,15)
- InChI Key: VHEXBHGDKJIUQN-UHFFFAOYSA-N
- SMILES: ClC1=NC=C(C(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 274.0468825g/mol
- Monoisotopic Mass: 274.0468825g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 110Ų
tert-butyl N-(2-chloro-5-nitropyrimidin-4-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28284211-0.05g |
tert-butyl N-(2-chloro-5-nitropyrimidin-4-yl)carbamate |
2680752-73-0 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
| Enamine | EN300-28284211-0.1g |
tert-butyl N-(2-chloro-5-nitropyrimidin-4-yl)carbamate |
2680752-73-0 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
| Enamine | EN300-28284211-0.25g |
tert-butyl N-(2-chloro-5-nitropyrimidin-4-yl)carbamate |
2680752-73-0 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
| Enamine | EN300-28284211-0.5g |
tert-butyl N-(2-chloro-5-nitropyrimidin-4-yl)carbamate |
2680752-73-0 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
| Enamine | EN300-28284211-1.0g |
tert-butyl N-(2-chloro-5-nitropyrimidin-4-yl)carbamate |
2680752-73-0 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-28284211-2.5g |
tert-butyl N-(2-chloro-5-nitropyrimidin-4-yl)carbamate |
2680752-73-0 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
| Enamine | EN300-28284211-5.0g |
tert-butyl N-(2-chloro-5-nitropyrimidin-4-yl)carbamate |
2680752-73-0 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
| Enamine | EN300-28284211-10.0g |
tert-butyl N-(2-chloro-5-nitropyrimidin-4-yl)carbamate |
2680752-73-0 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 |
tert-butyl N-(2-chloro-5-nitropyrimidin-4-yl)carbamate Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on tert-butyl N-(2-chloro-5-nitropyrimidin-4-yl)carbamate
Introduction to Tert-butyl N-(2-chloro-5-nitropyrimidin-4-yl)carbamate (CAS No. 2680752-73-0)
Tert-butyl N-(2-chloro-5-nitropyrimidin-4-yl)carbamate, with the CAS number 2680752-73-0, is a significant compound in the field of chemical and pharmaceutical research. This compound belongs to the class of pyrimidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development.
The molecular structure of tert-butyl N-(2-chloro-5-nitropyrimidin-4-yl)carbamate features a pyrimidine core substituted with a chloro group at the 2-position and a nitro group at the 5-position. The carbamate group at the 4-position of the pyrimidine ring is linked to a tert-butyl moiety, which enhances the stability and bioavailability of the compound. This unique structural arrangement contributes to its remarkable pharmacological properties.
In recent years, there has been growing interest in pyrimidine derivatives due to their role as key intermediates in the synthesis of various therapeutic agents. The presence of both chloro and nitro substituents in tert-butyl N-(2-chloro-5-nitropyrimidin-4-yl)carbamate makes it a versatile building block for further chemical modifications, enabling the development of novel compounds with enhanced biological activity.
One of the most compelling aspects of this compound is its potential application in oncology research. Pyrimidine derivatives have been extensively studied for their antitumor properties, and modifications at specific positions on the pyrimidine ring can significantly alter their biological activity. The nitro group, in particular, has been shown to enhance the binding affinity of these compounds to target enzymes and receptors involved in cancer cell proliferation.
Recent studies have demonstrated that derivatives of pyrimidine, including tert-butyl N-(2-chloro-5-nitropyrimidin-4-yl)carbamate, exhibit potent inhibitory effects on kinases and other enzymes that are overexpressed in cancer cells. These findings have opened up new avenues for the development of targeted therapies that can selectively inhibit tumor growth while minimizing side effects on healthy cells.
The tert-butyl carbamate group in this compound not only enhances its stability but also improves its solubility in various solvents, making it more suitable for formulation into drug delivery systems. This property is particularly important for developing oral and injectable formulations that can ensure optimal bioavailability and therapeutic efficacy.
In addition to its potential in oncology, tert-butyl N-(2-chloro-5-nitropyrimidin-4-yl)carbamate has shown promise in other therapeutic areas, including infectious diseases and inflammation. Researchers have identified that certain pyrimidine derivatives can modulate immune responses by interacting with specific receptors on immune cells. This capability makes them valuable candidates for developing new treatments for autoimmune disorders and chronic inflammatory conditions.
The synthesis of tert-butyl N-(2-chloro-5-nitropyrimidin-4-yl)carbamate involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the chloro and nitro substituents at the desired positions on the pyrimidine ring. These methods not only improve efficiency but also minimize unwanted byproducts, ensuring a high-quality final product.
The pharmaceutical industry has been keenly interested in developing new drugs based on pyrimidine derivatives due to their broad spectrum of biological activities. The structural diversity of these compounds allows for extensive modifications, enabling researchers to fine-tune their properties for specific therapeutic applications. As a result, tert-butyl N-(2-chloro-5-nitropyrimidin-4-yl)carbamate has emerged as a valuable intermediate in the synthesis of novel therapeutic agents.
Ongoing research continues to explore the full potential of this compound and its derivatives. By leveraging cutting-edge synthetic methodologies and computational modeling techniques, scientists are gaining deeper insights into how structural modifications can influence biological activity. These advancements are paving the way for more effective and targeted therapies that can address unmet medical needs.
In conclusion, tert-butyl N-(2-chloro-5-nitropyrimidin-4-yl)carbamate (CAS No. 2680752-73-0) is a highly promising compound with significant applications in pharmaceutical research. Its unique structural features make it an excellent candidate for further development into novel therapeutic agents with broad medical implications. As research progresses, this compound is expected to play a crucial role in advancing treatments for various diseases, including cancer and inflammatory disorders.
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